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Compound of Interest

Compound Name: Chloroform methanol

Cat. No.: B8312860

Welcome to the technical support center for optimizing chloroform-methanol based lipid
extraction. This resource is designed for researchers, scientists, and drug development
professionals to provide troubleshooting guidance and frequently asked questions (FAQS) to
overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQSs)

Q1: What is the fundamental principle behind using a chloroform and methanol mixture for lipid
extraction?

Al: The combination of chloroform, a nonpolar solvent, and methanol, a polar solvent, creates
a versatile system for extracting a broad range of lipids.[1][2] Methanol serves to disrupt the
electrostatic forces and hydrogen bonds between lipids and proteins within cell membranes,
releasing the lipids.[1] Chloroform then dissolves the lipids, facilitating their separation from
other cellular components.[1] The ratio of these solvents can be adjusted to selectively target
lipids of different polarities.[3]

Q2: What are the key differences between the Folch and Bligh-Dyer methods?

A2: Both are widely used chloroform-methanol extraction methods, but they differ in their
solvent ratios and sample-to-solvent volumes. The Folch method typically uses a 2:1 (v/v)
chloroform:methanol ratio and a larger solvent volume (20 times the sample volume).[1][4][5]
The Bligh-Dyer method, a modification of the Folch method, uses a 1:1 (v/v)
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chloroform:methanol ratio and a smaller solvent volume, making it more economical for
samples with high water content.[1][3][6]

Q3: How does the polarity of the solvent mixture affect lipid extraction?

A3: The polarity of the solvent system is crucial for efficient extraction. Polar lipids, such as
phospholipids and glycolipids, are more soluble in polar solvents like methanol.[3] Conversely,
non-polar lipids, like triacylglycerols and cholesterol esters, are more soluble in non-polar
solvents like chloroform.[3] By adjusting the chloroform-to-methanol ratio, you can optimize the
extraction for specific lipid classes.

Q4: Can | use solvents other than chloroform and methanol?

A4: Yes, concerns about the toxicity of chloroform have led to the exploration of alternatives.
For instance, dichloromethane has been evaluated as a replacement for chloroform.[4] Another
alternative is the use of methyl-tert-butyl ether (MTBE) in what is known as the Matyash
method.[7] However, chloroform-methanol mixtures remain a gold standard for comprehensive
lipid extraction.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of the chloroform to
methanol ratio for lipid extraction.

Problem 1: Poor recovery of a specific lipid class.

e Symptom: You observe low yields of either polar or non-polar lipids in your final extract.
o Cause: The chloroform:methanol ratio is not optimized for your target lipid's polarity.

o Solution: Adjust the solvent ratio based on the polarity of the lipid class you are targeting.
Refer to the table below for recommended starting ratios. For highly non-polar lipids, a re-
extraction of the tissue residue with chloroform alone can improve the yield.[3]

Problem 2: Incomplete phase separation or formation of
a cloudy interphase.
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o Symptom: After adding water or a salt solution and centrifuging, the aqueous and organic
phases do not separate cleanly, or a thick, cloudy layer forms between them.[9]

o Cause: This can be due to an incorrect final ratio of chloroform:methanol:water, often caused
by misjudging the water content of the initial sample.[3] It can also be caused by the
presence of precipitated proteins and other non-lipid materials at the interface.

e Solution:

o Ensure the final ratio of chloroform:methanol:water is approximately 2:1:0.8 (v/v/v) for
proper phase separation.[8]

o If the issue persists, a small amount of additional water can be added to force the system
into a biphasic state.[10]

o Centrifugation at a low speed can also help to compact the precipitated proteins and
clarify the phases.[11]

Problem 3: Presence of non-lipid contaminants in the
final extract.

o Symptom: After drying down the organic phase, the resulting lipid pellet does not fully
dissolve in non-polar solvents, or you observe a white, insoluble precipitate.[12]

o Cause: This indicates contamination with polar, non-lipid molecules such as sugars, amino
acids, or salts that have been carried into the organic phase.[3][8]

e Solution:

o Wash the initial total lipid extract with a salt solution (e.g., 0.9% NaCl or 0.02% CaCl2)
instead of pure water.[4][13] This helps to remove non-lipid contaminants from the organic
phase.[8]

o Perform a "back-wash" by adding a fresh volume of the theoretical upper phase
(methanol/water) to the separated lower chloroform phase, vortexing, and re-centrifuging.
[10]
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Data Presentation: Optimizing Chloroform to
Methanol Ratios

The following table summarizes recommended starting ratios of chloroform to methanol for the
extraction of different lipid classes. Note that these are starting points, and further optimization

may be required based on the specific sample matrix.
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Lipid Class

Predominant
Polarity

Recommended
Starting
Chloroform:Methan
ol Ratio (viv)

Rationale & Key
Considerations

Neutral Lipids (e.g.,
Triacylglycerols,

Cholesterol Esters)

Non-polar

2:1

A higher proportion of
chloroform is needed
to efficiently solubilize
these highly
hydrophobic lipids.[3]
Re-extraction with
pure chloroform may

enhance recovery.[3]

Phospholipids (e.g.,
Phosphatidylcholine,
Phosphatidylethanola

mine)

Polar

1:2or1:1

A higher proportion of
methanol is required
to disrupt the strong
interactions between
these polar lipids and
proteins in the cell

membrane.[3]

Glycolipids (e.qg.,
Cerebrosides,

Gangliosides)

Highly Polar

1:2

Similar to
phospholipids, a more
polar solvent mixture
is necessary for
efficient extraction.
Gangliosides are often
found in the upper
aqueous phase after

partitioning.[4]

Total Lipids (Broad

Spectrum)

Mixed

2:1 (Folch) or 1:1
(Bligh-Dyer)

These ratios provide a
good balance for
extracting a wide
range of lipids with
varying polarities.[6]
The choice between

them often depends
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on the water content

of the sample.[1]

Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid
Extraction

This protocol is a standard procedure for extracting a broad spectrum of lipids from tissue
samples.[4][5]

Materials:

e Homogenizer

e Chloroform

e Methanol

e 0.9% NaCl solution

e Centrifuge

¢ Glass centrifuge tubes

» Rotary evaporator or nitrogen stream evaporator

Procedure:

e Weigh the tissue sample and place it in a glass homogenizer.

e Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the tissue (e.g., for 1 g of
tissue, add 20 mL of the solvent mixture).

e Homogenize the sample for a minimum of 3 minutes.[3]

 Filter the homogenate through a Whatman No. 1 filter paper into a clean glass tube or
centrifuge the homogenate to pellet the solid material.[4]
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Transfer the liquid extract to a separating funnel or a new centrifuge tube.

Add 0.2 volumes of 0.9% NaCl solution to the extract (e.g., for 20 mL of extract, add 4 mL of
NacCl solution).[4]

Vortex the mixture for 30 seconds and then centrifuge at a low speed (e.g., 2000 rpm) for 10
minutes to facilitate phase separation.[4]

Two distinct phases will form: a lower chloroform phase containing the lipids and an upper
methanol-water phase containing non-lipid contaminants.[3]

Carefully remove the upper phase by aspiration with a Pasteur pipette.

To remove any residual contaminants at the interface, gently rinse the interface with a small
amount of a methanol:water (1:1) mixture without disturbing the lower phase.[4]

Collect the lower chloroform phase.

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the
dried lipid extract.

Store the extracted lipids under a nitrogen atmosphere at -20°C.

Protocol 2: Bligh-Dyer Method for Lipid Extraction from
Samples with High Water Content

This method is an adaptation of the Folch method and is particularly suitable for samples such

as cell suspensions or tissues with high water content.[10][11][14]

Materials:

Vortex mixer

Chloroform

Methanol

Deionized water
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Centrifuge

Glass centrifuge tubes

Pasteur pipettes

Procedure:

To a sample containing 1 mL of water (e.g., 1 mL of cell suspension), add 3.75 mL of a 1:2
(v/v) chloroform:methanol mixture.[11][14]

Vortex the mixture vigorously for 10-15 minutes.[3][11]

Add an additional 1.25 mL of chloroform and vortex for 1 minute.[3][14]

Add 1.25 mL of deionized water and vortex for another minute.[3][14]
Centrifuge the mixture at 1000 rpm for 5 minutes to separate the phases.[14]

Three layers will be visible: a top aqueous layer (methanol and water), a middle layer of
precipitated protein, and a bottom organic layer (chloroform) containing the lipids.

Carefully insert a Pasteur pipette through the upper layers to collect the bottom chloroform
phase. To avoid aspirating the upper phase, maintain gentle positive pressure (bubbling) as
the pipette passes through.[14]

Transfer the collected lower phase to a new glass tube.

Evaporate the solvent to dryness under a stream of nitrogen.

Visualizations

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/liquid-samples-bligh-dyer/
https://www.tabaslab.com/protocols/BlighDyer.pdf
https://aquaculture.ugent.be/Education/coursematerial/online%20courses/ATA/analysis/lip_extr.htm
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/liquid-samples-bligh-dyer/
https://aquaculture.ugent.be/Education/coursematerial/online%20courses/ATA/analysis/lip_extr.htm
https://www.tabaslab.com/protocols/BlighDyer.pdf
https://aquaculture.ugent.be/Education/coursematerial/online%20courses/ATA/analysis/lip_extr.htm
https://www.tabaslab.com/protocols/BlighDyer.pdf
https://www.tabaslab.com/protocols/BlighDyer.pdf
https://www.tabaslab.com/protocols/BlighDyer.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8312860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Solutions

S b Adjust Chloroform:
———address with | - .
Methanol:Water Ratio

Potential Causes
[ Incorrect Final address with »
leads 1o 17 solvent Ratio of Water/Salt Solution
Problem
(P - - () |

\J

leads to ,—\ ) -
Sample Overload | -2ddress with | SSSSGIEERNIE]
Sample Amount

Click to download full resolution via product page

Caption: Troubleshooting logic for incomplete phase separation.
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Caption: General workflow for chloroform-methanol lipid extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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